4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate is a diazonium salt that features a benzoylamino group and two butoxy groups attached to a benzene ring. The tetrafluoroborate anion (BF4-) is known for its stability and non-coordinating nature, making it a useful counterion in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate typically involves the diazotization of the corresponding amine precursor. The general procedure includes:
Diazotization Reaction: The amine precursor is treated with sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to form the diazonium salt.
Formation of Tetrafluoroborate Salt: The diazonium salt is then reacted with tetrafluoroboric acid (HBF4) to yield the desired diazonium tetrafluoroborate compound.
Industrial Production Methods
Industrial production of diazonium tetrafluoroborates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Coupling Reactions: The diazonium compound can participate in azo coupling reactions to form azo dyes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., KCN). These reactions typically occur under mild conditions.
Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are commonly used.
Coupling Reactions: Aromatic compounds with electron-donating groups (e.g., phenols, anilines) are used as coupling partners.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.
Reduction Reactions: The corresponding amine.
Coupling Reactions: Azo dyes with various colors and properties.
Scientific Research Applications
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl cations, during its chemical reactions. These intermediates can undergo various transformations, leading to the formation of new chemical bonds and products .
Molecular Targets and Pathways
Aryl Cations: Generated during the decomposition of the diazonium group, these cations are highly reactive and can participate in electrophilic substitution reactions.
Fluoride Transfer: The tetrafluoroborate anion can act as a fluoride donor in certain reactions, facilitating the formation of fluorinated products.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenediazonium Tetrafluoroborate: Another diazonium tetrafluoroborate compound used in organic synthesis and dye production.
4-Fluorobenzenediazonium Tetrafluoroborate: Used in fluorination reactions and as an initiator in polymerization processes.
Uniqueness
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate is unique due to its specific functional groups, which impart distinct reactivity and properties. The presence of benzoylamino and butoxy groups can influence the compound’s solubility, stability, and reactivity compared to other diazonium tetrafluoroborates .
Properties
CAS No. |
85099-30-5 |
---|---|
Molecular Formula |
C21H26BF4N3O3 |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
4-benzamido-2,5-dibutoxybenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C21H25N3O3.BF4/c1-3-5-12-26-19-15-18(24-22)20(27-13-6-4-2)14-17(19)23-21(25)16-10-8-7-9-11-16;2-1(3,4)5/h7-11,14-15H,3-6,12-13H2,1-2H3;/q;-1/p+1 |
InChI Key |
WYQKIWNFYBKSBJ-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCCCC)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.